Product packaging for Methyl 4-(4-aminopyridin-3-yl)benzoate(Cat. No.:CAS No. 259807-15-3)

Methyl 4-(4-aminopyridin-3-yl)benzoate

Cat. No.: B1510718
CAS No.: 259807-15-3
M. Wt: 228.25 g/mol
InChI Key: XIAQEULQNRTMIE-UHFFFAOYSA-N
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Description

Methyl 4-(4-aminopyridin-3-yl)benzoate is a synthetic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery research. The structure incorporates both an aminopyridine and a methyl benzoate moiety, making it a valuable intermediate for the construction of more complex molecules. Its primary research value lies in its potential use in the synthesis of compounds for various therapeutic areas. As a pharmacophore , derivatives of para -aminobenzoic acid (PABA) are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-Alzheimer's properties . The aminopyridine segment further enhances its utility as a scaffold for designing kinase inhibitors and other targeted therapeutics. Researchers can utilize the reactive amino group for amide bond formation or to create Schiff bases , while the ester group can be hydrolyzed to the corresponding acid or used in further functionalization . This product is intended for research applications as a chemical reference standard or a synthetic intermediate in laboratory settings. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O2 B1510718 Methyl 4-(4-aminopyridin-3-yl)benzoate CAS No. 259807-15-3

Properties

CAS No.

259807-15-3

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 4-(4-aminopyridin-3-yl)benzoate

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)10-4-2-9(3-5-10)11-8-15-7-6-12(11)14/h2-8H,1H3,(H2,14,15)

InChI Key

XIAQEULQNRTMIE-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=CN=C2)N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=CN=C2)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(4-aminopyridin-3-yl)benzoate has been investigated for its therapeutic potential. Research indicates that it may act as a ligand in various biochemical assays, influencing enzyme activity and receptor interactions. Its structure allows it to modulate specific biochemical pathways, making it a candidate for drug development against diseases such as cancer and infectious diseases.

Case Study : A study highlighted the compound's ability to inhibit specific kinases involved in cancer progression, suggesting its role as a potential anticancer agent .

Biological Research

In biological contexts, the compound is studied for its interactions with macromolecules like proteins and nucleic acids. Its amino group can form hydrogen bonds, which may enhance its binding affinity to biological targets.

Research Findings : Investigations into the binding interactions have shown that this compound can selectively inhibit certain enzymes related to disease pathways, indicating its use in developing targeted therapies.

Material Science

The compound's unique chemical structure allows it to be utilized in the development of new materials. Its properties can be tailored for applications in specialty chemicals and advanced materials.

Industrial Application : In industrial settings, this compound is used as a building block for synthesizing more complex organic molecules, which are essential for producing dyes and agrochemicals.

Comparison with Similar Compounds

Structural Analogues from Quinoline-Piperazine-Benzoate Series ()

Compounds C1–C7 (e.g., Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate) share the methyl benzoate core but incorporate a quinoline-piperazine-carbonyl group instead of the aminopyridine moiety. Key differences include:

  • Heterocyclic System: The target compound uses a monocyclic pyridine, whereas C1–C7 employ bicyclic quinoline, enhancing aromaticity and steric bulk.
  • Substituents: The quinoline derivatives feature halogen (Br, Cl, F), methoxy, or trifluoromethyl groups at the 4-position of the phenyl ring, increasing lipophilicity compared to the amino group in the target compound.

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (approx.) Notable Properties
Target Compound Methyl benzoate + 4-aminopyridine 4-NH₂ on pyridine ~258 g/mol Polar, H-bond donor/acceptor
C1 () Methyl benzoate + quinoline-piperazine 2-Phenylquinoline ~485 g/mol Lipophilic, basic nitrogen
I-6230 () Ethyl benzoate + pyridazine Phenethylamino group ~337 g/mol Moderate lipophilicity

Ethyl Benzoate Derivatives with Heterocycles ()

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) differ in:

  • Ester Group : Ethyl vs. methyl ester, slightly increasing lipophilicity and altering metabolic stability.
  • Heterocycle: Pyridazine or isoxazole rings replace the aminopyridine, modifying electronic properties and binding affinities.

Notes

  • Synthesis routes and biological activities are speculative without empirical validation.
  • SHELX software () is widely used for crystallographic refinement , though its relevance to the target compound depends on structural studies.

Preparation Methods

Palladium-Catalyzed Cross-Coupling Method

2.1 Reaction Scheme and Conditions

  • Reactants: Methyl 4-aminobenzoate and halogenated pyridine derivatives such as 2,6-dichloro-3-fluoropyridine.
  • Catalyst: Palladium acetate (Pd(OAc)₂).
  • Ligand: Xantphos (a bidentate phosphine ligand).
  • Base: Cesium carbonate (Cs₂CO₃).
  • Solvent: Toluene.
  • Temperature: Reflux conditions at 100–110°C.
  • Time: Approximately 24 hours.
  • Atmosphere: Inert (nitrogen or argon) to prevent catalyst degradation.

This protocol facilitates the formation of the C–C bond between the aminopyridinyl moiety and the benzoate ester, yielding the target compound with moderate to good yields (around 66%) under optimized conditions.

2.2 Purification

  • Initial purification is performed by column chromatography using hexane/ethyl acetate gradients.
  • Final purification includes recrystallization from ethyl acetate to achieve high purity suitable for research applications.

2.3 Analytical Characterization

Comparative Data Table of Preparation Methods

Parameter Palladium-Catalyzed Cross-Coupling Alternative Guanidine-Based Cyclization (Related Compounds)
Starting Materials Methyl 4-aminobenzoate, halogenated pyridine derivatives 3-amino-4-methyl toluic acid, cyanamide, pyridyl ketones
Catalyst Pd(OAc)₂ Not applicable (non-catalytic cyclization)
Ligand Xantphos Not applicable
Base Cs₂CO₃ Not applicable
Solvent Toluene Organic solvents (varied)
Temperature 100–110°C Mild to moderate (varies by step)
Reaction Time 24 hours Multiple steps, time varies
Yield ~66% High yield reported for related compounds
Purification Column chromatography, recrystallization Crystallization, extraction
Scalability Suitable for lab to pilot scale Designed for large-scale industrial production
Environmental/Safety Aspects Requires inert atmosphere, palladium handling Emphasizes safety and environmental friendliness

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(4-aminopyridin-3-yl)benzoate, and how can reaction yields be maximized?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A validated protocol involves reacting methyl 4-aminobenzoate with halogenated pyridine derivatives (e.g., 2,6-dichloro-3-fluoropyridine) in the presence of Pd(OAc)₂, Xantphos as a ligand, and Cs₂CO₃ as a base in refluxing toluene. Optimal yields (66%) are achieved under inert conditions at 100–110°C for 24 hours. Post-reaction purification via column chromatography (hexane/EtOAc gradients) and recrystallization (ethyl acetate) ensures high purity .

Q. What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.71–8.02 ppm for benzoate protons; δ 6.78–7.27 ppm for pyridine protons) and the methyl ester group (δ 3.89 ppm).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 281.0497 for derivatives) .
  • HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water mobile phases .

Q. How can researchers ensure reproducibility in crystallographic studies of this compound?

Methodological Answer: Use SHELX programs (e.g., SHELXL for refinement) to resolve crystallographic ambiguities. High-resolution data (d-spacing < 0.8 Å) and twin-detection algorithms in SHELXD improve model accuracy. Validate hydrogen bonding and π-π stacking interactions using Mercury software .

Advanced Research Questions

Q. How can computational modeling assist in predicting the biological activity of this compound derivatives?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate interactions with targets like kinases or GPCRs. The trifluoromethyl group enhances lipophilicity (logP ~2.8), improving membrane permeability .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with IC₅₀ values using Gaussian or MOE software .

Q. What strategies resolve contradictory data in spectroscopic analysis (e.g., unexpected coupling constants)?

Methodological Answer:

  • Variable-Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in amide bonds) by acquiring spectra at 25°C and −40°C.
  • 2D Experiments (COSY, HSQC) : Assign overlapping signals in aromatic regions. For example, NOESY can confirm spatial proximity between the benzoate methyl group and pyridine protons .

Q. How can reaction pathways be optimized for regioselective functionalization?

Methodological Answer:

  • Protecting Groups : Temporarily block the amino group using Boc anhydride to direct electrophilic substitution to the pyridine ring.
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 hours to 2 hours) while maintaining >90% yield .

Contradiction Analysis

  • Synthetic Yields : reports 66% yield under Pd catalysis, while microwave methods () claim >90% yields. This discrepancy may arise from differences in reaction scale or energy input.
  • Crystallographic Validation : SHELX-based refinements () are robust but may require manual adjustment for disordered solvent molecules, unlike automated pipelines .

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